molecular formula C11H9F2N3O B7499794 N-(3,4-difluorophenyl)-2-pyrazol-1-ylacetamide

N-(3,4-difluorophenyl)-2-pyrazol-1-ylacetamide

Cat. No. B7499794
M. Wt: 237.21 g/mol
InChI Key: HJVNOSGQNVBZAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorophenyl)-2-pyrazol-1-ylacetamide is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of pyrazole derivatives, which have been shown to possess a wide range of biological activities. In

Mechanism of Action

The exact mechanism of action of N-(3,4-difluorophenyl)-2-pyrazol-1-ylacetamide is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response, and their inhibition by N-(3,4-difluorophenyl)-2-pyrazol-1-ylacetamide may explain its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-2-pyrazol-1-ylacetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are known to play a key role in the inflammatory response. It has also been shown to reduce the production of cytokines, which are involved in the regulation of the immune system. In addition, it has been shown to reduce the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a key role in the regulation of inflammation.

Advantages and Limitations for Lab Experiments

N-(3,4-difluorophenyl)-2-pyrazol-1-ylacetamide has a number of advantages for lab experiments. It is relatively easy to synthesize, and it has been extensively studied for its potential therapeutic applications. It has also been shown to have a good safety profile, with few reported side effects. However, there are some limitations to its use in lab experiments. It is not very water-soluble, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are a number of future directions for the study of N-(3,4-difluorophenyl)-2-pyrazol-1-ylacetamide. One area of research is the development of more water-soluble derivatives, which would make it easier to administer in vivo. Another area of research is the development of more potent derivatives, which would increase its therapeutic potential. In addition, further studies are needed to fully understand its mechanism of action and to explore its potential use in the treatment of various inflammatory and pain-related conditions. Finally, more studies are needed to explore its potential use in the treatment of cancer.

Synthesis Methods

N-(3,4-difluorophenyl)-2-pyrazol-1-ylacetamide can be synthesized using various methods, including the reaction of 3,4-difluoroaniline with ethyl acetoacetate followed by cyclization with hydrazine hydrate. Another method involves the reaction of 3,4-difluorobenzaldehyde with hydrazine hydrate followed by the addition of acetic anhydride.

Scientific Research Applications

N-(3,4-difluorophenyl)-2-pyrazol-1-ylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic activities, making it a promising candidate for the treatment of various inflammatory and pain-related conditions. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

N-(3,4-difluorophenyl)-2-pyrazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N3O/c12-9-3-2-8(6-10(9)13)15-11(17)7-16-5-1-4-14-16/h1-6H,7H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVNOSGQNVBZAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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